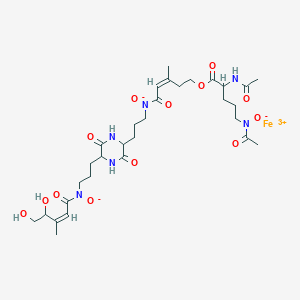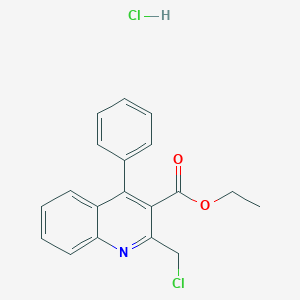
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound . Quinoline derivatives have been studied for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, 2-chloromethyl-4 (3H)-quinazolinones, which are valuable intermediates in the preparations of a wide range of biologically active compounds, can be synthesized using o-anthranilic acids as starting materials .Molecular Structure Analysis
The molecular structure of such compounds typically involves a quinoline core with various substituents. The exact structure would depend on the specific positions and types of these substituents .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present. These reactions can be used to further modify the compound or to create new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Anticancer Agents
- Field : Medicinal Chemistry
- Application : In the ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3 H)-quinazolinones were needed as key intermediates . Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
- Method : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results : The synthesized 4-anilinoquinazoline derivatives showed promising anticancer activity in vitro .
Synthesis of Diverse Physiologically Significant Molecules
- Field : Organic Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Anti-Inflammatory Agents
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Hedgehog Antagonists
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as hedgehog antagonists .
- Method : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described .
- Results : The synthesized 2-chloromethyl-4(3 H)-quinazolinones were conveniently prepared in one pot .
Anti-HIV Agents
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-HIV agents .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Anti-Analgesic Agents
- Field : Medicinal Chemistry
- Application : 2-Chloromethyl-4(3 H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-analgesic agents .
- Method : The reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in the presence of chloro acetonitrile leads to the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives .
- Results : The synthesized 2-chloromethyl-4-methyl-quinazoline derivatives can be used as intermediates for the synthesis of diverse physiologically significant molecules .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMWRZOUKPJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596160 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride | |
CAS RN |
126334-84-7 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

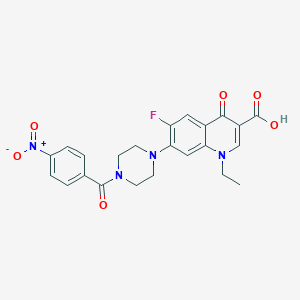
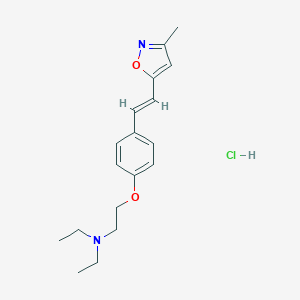
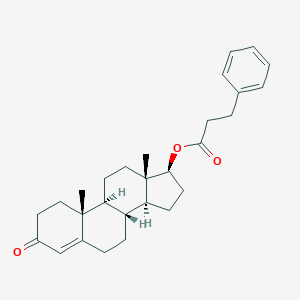
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)

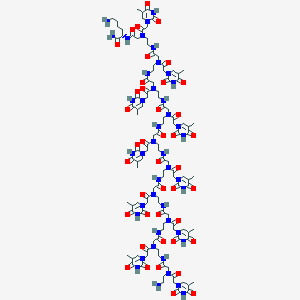
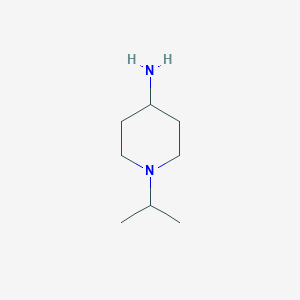
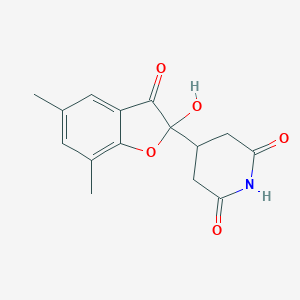
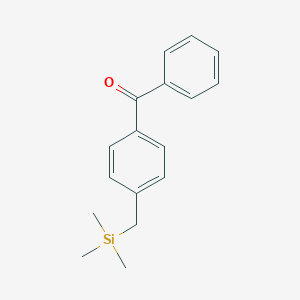
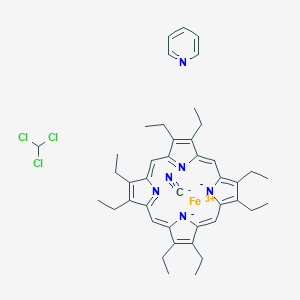
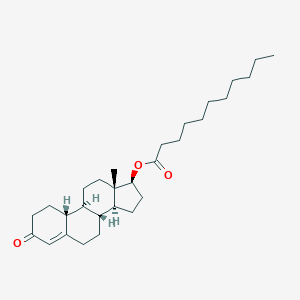
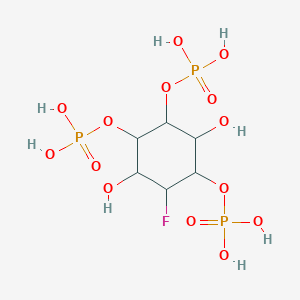
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
